molecular formula C17H17N3OS2 B15001524 2-(Ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B15001524
M. Wt: 343.5 g/mol
InChI Key: YXBKSHAKSZJKLE-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that includes a thiazolopyridine core, an ethylamino group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiophene Moiety: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.

    Addition of the Ethylamino Group: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 2-(DIMETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The presence of the ethylamino group in 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its methylamino or dimethylamino analogs.

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

2-(ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H17N3OS2/c1-3-18-17-20-16-15(23-17)11(8-13(21)19-16)14-9(2)22-12-7-5-4-6-10(12)14/h4-7,11H,3,8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

YXBKSHAKSZJKLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=C(SC4=CC=CC=C43)C

Origin of Product

United States

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